molecular formula C20H22N4O3 B2537481 2-(3-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione CAS No. 1775354-18-1

2-(3-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

Cat. No. B2537481
CAS RN: 1775354-18-1
M. Wt: 366.421
InChI Key: ZPJXMCWXVMBHQA-UHFFFAOYSA-N
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Description

2-(3-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research into similar heterocyclic compounds, including those with oxadiazole and azepine rings, focuses on their synthesis and spectral characterization. For example, Mahmoud et al. (2012) explored the synthesis of phthalazinone derivatives, which share structural motifs with the compound of interest, highlighting methodologies applicable to a range of heterocyclic compounds (Mahmoud, Wael S. I. Abou-Elmagd, Derbala, & Hekal, 2012).

Anticancer Activities

The design and synthesis of novel derivatives containing oxadiazole units for anticancer activities are of significant interest. He et al. (2018) designed 5H-dibenzo[b,e]azepine-6,11-dione derivatives, demonstrating a potential avenue for the development of anticancer agents using structural frameworks similar to the specified compound (He, Xin-yang Li, Jing-wei Liang, Cao, Shuai Li, Ting-jian Zhang, & Fan-hao Meng, 2018).

Mechanistic Investigations

Investigations into the mechanisms of action and synthetic pathways of heterocyclic compounds are critical for developing new pharmaceuticals and materials. Sako et al. (2000) detailed the synthesis and applications of [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide, showcasing the importance of such compounds in mechanistic studies and the potential relevance to the compound (Sako, Yaekura, Oda, & Hirota, 2000).

Structural Studies

Structural studies, including X-ray diffraction and DFT studies, provide insights into the molecular configurations, interactions, and potential reactivity of heterocyclic compounds. Almansour et al. (2016) conducted spectroscopic, X-ray diffraction, and DFT studies on novel benzimidazole fused-1,4-oxazepines, which could inform the understanding of similar compounds, including the one specified in your query (Almansour, Arumugam, Suresh Kumar, Soliman, Altaf, & Ghabbour, 2016).

properties

IUPAC Name

4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[(3-methylphenyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-13-7-6-8-15(11-13)12-24-19(25)17(18-21-14(2)27-22-18)16-9-4-3-5-10-23(16)20(24)26/h6-8,11H,3-5,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJXMCWXVMBHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

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